4-(4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-N,N,6-trimethylpyrimidin-2-amine
Description
The compound 4-(4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-N,N,6-trimethylpyrimidin-2-amine features a triazolopyridazine core fused with a piperazine ring and a substituted pyrimidine. Key structural attributes include:
- Triazolopyridazine moiety: The [1,2,4]triazolo[4,3-b]pyridazine system, substituted with a cyclopropyl group at position 3, enhances metabolic stability and modulates electronic properties.
- Piperazine linker: The piperazine group at position 6 of the triazolopyridazine improves solubility and facilitates interactions with biological targets.
- Pyrimidine substituent: The N,N,6-trimethylpyrimidin-2-amine group at the terminal end contributes to steric and electronic effects, influencing binding affinity and selectivity.
Properties
IUPAC Name |
4-[4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N9/c1-13-12-17(21-19(20-13)25(2)3)27-10-8-26(9-11-27)16-7-6-15-22-23-18(14-4-5-14)28(15)24-16/h6-7,12,14H,4-5,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNNARRBCOBOSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)C3=NN4C(=NN=C4C5CC5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-N,N,6-trimethylpyrimidin-2-amine is a complex heterocyclic molecule with potential therapeutic applications. Its structure suggests a range of biological activities, particularly in the fields of oncology and neurology. This article aims to provide a comprehensive overview of its biological activity based on diverse scientific literature.
Chemical Structure and Properties
The compound features a triazolo-pyridazine core linked to a piperazine moiety, which is known for enhancing pharmacological properties. The presence of multiple nitrogen atoms in the heterocycles contributes to its potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N6 |
| Molecular Weight | 350.42 g/mol |
| IUPAC Name | 4-(4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-N,N,6-trimethylpyrimidin-2-amine |
| Solubility | Soluble in DMSO and DMF |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may act as an enzyme inhibitor , influencing pathways related to cancer cell proliferation and survival.
Antitumor Activity
Recent studies have highlighted the anticancer potential of similar triazolo-pyridazine derivatives. For instance, compounds bearing similar structures demonstrated significant cytotoxic effects against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The IC50 values for these compounds were reported in the nanomolar range, indicating potent activity against tumor cells .
Enzyme Inhibition
Research indicates that derivatives of this compound may function as kinase inhibitors , particularly targeting c-Met kinase which plays a crucial role in tumor growth and metastasis. For example, a closely related compound exhibited an IC50 value of 48 nM against c-Met kinase . This suggests that the compound could be developed as a targeted therapy for cancers driven by aberrant c-Met signaling.
Case Studies
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In Vitro Studies :
- A study evaluated the cytotoxic effects of triazolo-pyridazine derivatives on A549 and MCF-7 cell lines. The results indicated that these compounds induced apoptosis through caspase activation pathways.
- Another investigation into the compound's effect on cell cycle progression revealed G0/G1 phase arrest in treated cells, suggesting a mechanism for its antitumor effects.
- In Vivo Studies :
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical comparisons with structurally related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
